REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.S(Cl)(Cl)=O.CCN(C(C)C)C(C)C.[F:24][C:25]([F:35])([F:34])[O:26][C:27]1[CH:33]=[CH:32][C:30]([NH2:31])=[CH:29][CH:28]=1>C1(C)C=CC=CC=1.CCOC(C)=O.CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:31][C:30]1[CH:32]=[CH:33][C:27]([O:26][C:25]([F:24])([F:34])[F:35])=[CH:28][CH:29]=1)=[O:7]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
4.72 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
19.11 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
6.73 mL
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with 0.5 M HCl (2×100 mL), sat. NaHCO3 (2×100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was crystallized from n-heptane/EtOAc
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |